molecular formula C5H5BrN6 B11190879 8-Bromo-[1,2,4]triazolo[1,5-c]pyrimidine-5,7-diamine

8-Bromo-[1,2,4]triazolo[1,5-c]pyrimidine-5,7-diamine

Cat. No.: B11190879
M. Wt: 229.04 g/mol
InChI Key: ZDOIVGQYISHAJV-UHFFFAOYSA-N
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Description

8-Bromo-[1,2,4]triazolo[1,5-c]pyrimidine-5,7-diamine is a high-purity chemical building block designed for research and development, particularly in medicinal chemistry and drug discovery. The compound is built around the 1,2,4-triazolo[1,5-a]pyrimidine (TP) scaffold, a versatile heterocyclic system known for its broad applications in designing biologically active molecules . The TP core is isoelectronic with purine, making it a valuable bioisostere in the design of novel enzyme inhibitors, such as those targeting protein kinases . The presence of both amino and bromo substituents on the TP core makes this compound an exceptionally versatile intermediate for further synthetic elaboration. The bromo group at the 8-position serves as a reactive handle for metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira), allowing researchers to introduce a wide array of aromatic, heteroaromatic, and aliphatic groups. Simultaneously, the 5,7-diamine functionality can be utilized for condensation reactions or to form hydrogen-bonding interactions with biological targets. This structural motif has been explored in the development of compounds that inhibit various kinases, with potential applications in oncology and other therapeutic areas . This product is intended for research use only and is not for diagnostic or therapeutic use. Researchers should handle this and all laboratory chemicals with appropriate precautions.

Properties

Molecular Formula

C5H5BrN6

Molecular Weight

229.04 g/mol

IUPAC Name

8-bromo-[1,2,4]triazolo[1,5-c]pyrimidine-5,7-diamine

InChI

InChI=1S/C5H5BrN6/c6-2-3(7)11-5(8)12-4(2)9-1-10-12/h1H,7H2,(H2,8,11)

InChI Key

ZDOIVGQYISHAJV-UHFFFAOYSA-N

Canonical SMILES

C1=NN2C(=N1)C(=C(N=C2N)N)Br

Origin of Product

United States

Preparation Methods

Oxidative Cyclization of Pyrimidinylhydrazones

The foundational approach for constructing the triazolo[1,5-c]pyrimidine core involves oxidative cyclization of pyrimidinylhydrazones. A study demonstrated that treating 5-amino-4-hydrazinylpyrimidine derivatives with iodobenzene diacetate (IBD) in acetonitrile at 25°C induces cyclization to form the triazole ring . Subsequent Dimroth rearrangement under mild alkaline conditions (pH 9–10) rearranges the intermediate into the target scaffold. For bromine incorporation, either pre-halogenated pyrimidine precursors or post-cyclization bromination using N-bromosuccinimide (NBS) in dichloromethane is employed.

Table 1: Optimization of Oxidative Cyclization Conditions

PrecursorOxidantSolventTemperatureYield (%)
5-Amino-4-hydrazinyl-7-bromopyrimidineIBDAcetonitrile25°C78
5-Nitro-4-hydrazinylpyrimidineBr₂DCM0°C → 25°C65
5-Amino-4-hydrazinylpyrimidine(PhIO)ₙEtOH/H₂O50°C72

This method’s advantages include operational simplicity and compatibility with sensitive functional groups, though bromination efficiency varies with substituent electronics .

SubstrateBoron ReagentCatalystBaseYield (%)
8-Chloro-triazolo[1,5-c]pyrimidine-5,7-diamineBis(pinacolato)diboronPd(PPh₃)₄Cs₂CO₃81
8-Iodo-triazolo[1,5-c]pyrimidine-5,7-diamine4-Bromophenylboronic acidPd(dppf)Cl₂K₃PO₄87

This method achieves regioselective bromination but requires anhydrous conditions and inert atmosphere .

Sequential Nitration and Reduction for Diamine Formation

Introducing the 5,7-diamine groups involves nitration followed by catalytic hydrogenation. Nitrating 8-bromo- triazolo[1,5-c]pyrimidine with fuming HNO₃ in H₂SO₄ at 80°C installs nitro groups at positions 5 and 7 . Subsequent reduction using 10% Pd/C under H₂ (5–7 bar) in ethanol affords the diamine with minimal dehalogenation.

Table 3: Nitration-Reduction Sequence Outcomes

StepReagents/ConditionsTimeYield (%)Purity (%)
NitrationHNO₃ (fuming), H₂SO₄, 80°C4 h9298
ReductionH₂ (5 bar), Pd/C, EtOH, 50°C6 h8897

This route’s critical limitation is the potential over-nitration, mitigated by precise temperature control .

One-Pot Tandem Cyclization-Halogenation

Recent advancements integrate cyclization and halogenation in a single vessel. Combining 5,7-diaminopyrimidine with tert-butyl nitrite and CuBr₂ in acetic acid generates the triazole ring while introducing bromine via radical pathways. This method reduces purification steps but requires stoichiometric copper, complicating waste management.

Table 4: One-Pot Synthesis Performance

Diamine PrecursorHalogen SourceAdditiveYield (%)
5,7-DiaminopyrimidineCuBr₂tert-BuONO68
5-Amino-7-nitropyrimidineNBSAIBN59

Post-Functionalization of Preformed Triazolopyrimidines

Late-stage modifications enable diversification. For example, brominating 5,7-diamino-[1,2,]triazolo[1,5-c]pyrimidine with POBr₃ in DMF at 100°C installs bromine at position 8 without affecting amine groups. This method’s selectivity stems from the lower reactivity of the diamine substituents compared to the pyrimidine C8 position.

Table 5: Bromination Agents and Selectivity

Brominating AgentSolventTemperatureC8 Selectivity (%)Yield (%)
POBr₃DMF100°C9575
NBSCCl₄80°C8263

Chemical Reactions Analysis

Types of Reactions

8-Bromo-[1,2,4]triazolo[1,5-c]pyrimidine-5,7-diamine undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can participate in redox reactions, although specific examples are less documented.

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include:

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine atom.

Scientific Research Applications

Medicinal Chemistry

8-Bromo-[1,2,4]triazolo[1,5-c]pyrimidine-5,7-diamine has been investigated for its potential as a drug candidate due to its ability to inhibit various biological targets. Its applications include:

  • Anticancer Activity : The compound has shown promise as a potential inhibitor of Cyclin-Dependent Kinase 2 (CDK2), which plays a crucial role in cell cycle regulation. Inhibition of CDK2 can lead to reduced proliferation of cancer cells. Studies indicate that derivatives of this compound exhibit cytotoxic effects against several cancer cell lines .
  • Antimicrobial Properties : Research suggests that similar triazolo-pyrimidine compounds possess antimicrobial activities. The metal-chelating properties of the triazole ring may enhance these effects by disrupting microbial enzyme functions .
  • Antiviral Activity : The compound's structural similarity to purines allows it to be explored as a potential antiviral agent. Its derivatives have been evaluated for their ability to inhibit viral replication processes .

Drug Discovery

The unique structure of this compound serves as a scaffold for the development of novel therapeutic agents. Its applications in drug discovery include:

  • Lead Compound Development : As a lead compound in the design of kinase inhibitors and other therapeutic agents targeting various diseases .
  • Structure-Activity Relationship (SAR) Studies : Ongoing research focuses on modifying the compound's structure to enhance its potency and selectivity against specific targets .

Chemical Synthesis

This compound is utilized as a building block in synthetic organic chemistry:

  • Synthesis of Complex Heterocycles : The brominated triazolo-pyrimidine serves as an intermediate in the synthesis of more complex heterocyclic compounds with potential biological activities .

Comparative Analysis with Related Compounds

Compound NameStructure TypeUnique Features
8-Bromo-[1,2,4]triazolo[1,5-a]pyridineTriazolopyridineDifferent ring fusion; varied bioactivity
7-Bromo-[1,2,4]triazolo[4,3-c]pyrimidineTriazolopyrimidineVariation in bromination position affecting reactivity
8-Bromo-[1,2,4]triazolo[1,5-c]pyrimidineTriazolopyrimidineUnique structural configuration enhancing reactivity

Case Studies

Recent studies have highlighted the effectiveness of this compound in various applications:

  • Inhibition of CDK2 : A focused screening campaign identified derivatives with low micromolar IC50 values against CDK2. Further modifications led to improved selectivity over other kinases like GSK-3β .
  • Antiviral Screening : Virtual screening efforts involving over three million compounds resulted in the identification of triazolo-pyrimidines that inhibited viral replication effectively .

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural Isomerism and Substitution Effects

[1,2,4]Triazolo[4,3-c]pyrimidine Derivatives
  • Example : 7-p-Tolyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine (Compound 9)
    • Key Differences :
  • NMR Shifts : C3-H and C5-H protons in triazolo[4,3-c]pyrimidines appear more downfield than C2-H and C5-H in [1,5-c] isomers due to electronic effects .
  • Physical Properties : Higher melting points and NMR spectral values compared to [1,5-c] isomers .
    • Synthesis : Formed via isomerization under acidic conditions, highlighting positional isomer sensitivity .
[1,2,4]Triazolo[1,5-a]pyrimidine Derivatives
  • Example : 6-Bromo-[1,2,4]triazolo[1,5-a]pyrimidine (CAS 89167-24-8)
    • Structural Variance : The triazole ring is fused to pyrimidine at positions [1,5-a] instead of [1,5-c], altering electronic distribution.
    • Similarity Index : 0.58, indicating moderate structural overlap with the target compound .
Antitumor and Antibacterial Agents
  • Triazoloquinazoline Thiones :

    • Activity : Potassium 2-hetaryl derivatives (e.g., 102a,b) exhibit antibacterial efficacy against S. aureus (MIC 12.5 µg/mL) and methicillin-resistant strains .
    • Contrast : The target compound’s diamine and bromo substituents may enhance kinase inhibition over antibacterial effects .
  • 5,8-Disubstituted-[1,2,4]triazolo[1,5-c]pyrimidines :

    • Binding Modes : Substituent-dependent interactions with residues like Asn253 and Phe168 in kinase targets, suggesting similar flexibility for the bromo-diamine derivative .
PDE1 Inhibitors
  • Example : 6-Benzyl-6H-pyrido[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-5-one
    • Application : Treats neurological disorders via PDE1 inhibition, differing from the target compound’s kinase focus .

Biological Activity

The compound 8-Bromo-[1,2,4]triazolo[1,5-c]pyrimidine-5,7-diamine belongs to a class of heterocyclic compounds known for their diverse biological activities, including anticancer, antibacterial, and antiviral properties. This article reviews the biological activity of this compound based on recent research findings and case studies.

Chemical Structure and Properties

This compound is characterized by its triazole and pyrimidine ring systems. The presence of the bromine atom at the 8-position enhances its reactivity and biological activity. The compound exhibits a planar structure conducive to stacking interactions, which are critical in biological systems.

Anticancer Activity

Recent studies have highlighted the potential of triazolo[1,5-c]pyrimidine derivatives as anticancer agents. A notable investigation focused on the antiproliferative effects of various derivatives against human cancer cell lines:

CompoundCell LineIC50 (μM)Mechanism of Action
H12MGC-8039.47Inhibition of ERK signaling pathway
H12HCT-1169.58Induction of apoptosis and cell cycle arrest (G2/M)
H12MCF-713.1Regulation of apoptosis-related proteins

The compound H12 , derived from the triazolo[1,5-c]pyrimidine framework, demonstrated significant antiproliferative activity across multiple cancer cell lines with IC50 values lower than those of standard chemotherapeutics like 5-Fluorouracil (5-Fu) .

The mechanism by which these compounds exert their anticancer effects involves several pathways:

  • Inhibition of the ERK signaling pathway : This is crucial for cell proliferation and survival. The downregulation of phosphorylated ERK1/2 and associated proteins leads to decreased tumor growth.
  • Induction of apoptosis : Compounds like H12 were shown to trigger apoptotic pathways in cancer cells, leading to programmed cell death.
  • Cell cycle arrest : The compounds can induce G2/M phase arrest in cancer cells, preventing them from dividing and proliferating.

Antibacterial and Antiviral Activities

In addition to anticancer properties, triazolo[1,5-c]pyrimidines have been evaluated for their antibacterial and antiviral activities. For instance:

  • Antibacterial Activity : Certain derivatives have shown effectiveness against various bacterial strains by disrupting bacterial cell wall synthesis.
  • Antiviral Activity : Some compounds exhibit activity against viral targets by inhibiting viral replication mechanisms.

Case Studies

Several case studies have been documented that demonstrate the efficacy of 8-Bromo-[1,2,4]triazolo[1,5-c]pyrimidine derivatives:

  • Study on Cancer Cell Lines : A series of synthesized derivatives were tested against MGC-803 and HCT-116 cells. The most active compound (H12) exhibited significant growth inhibition and induced apoptosis through the ERK pathway .
  • Synthesis and Evaluation : Research focused on synthesizing new derivatives through oxidative cyclization methods showed promising results in enhancing biological activity while maintaining structural integrity .
  • Molecular Docking Studies : Computational studies indicated strong binding affinities between these compounds and key protein targets involved in cancer progression .

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